molecular formula C8H14N4 B1427594 1-cyclohexyl-1H-1,2,4-triazol-3-amine CAS No. 1179738-24-9

1-cyclohexyl-1H-1,2,4-triazol-3-amine

Cat. No.: B1427594
CAS No.: 1179738-24-9
M. Wt: 166.22 g/mol
InChI Key: HADFJARZQWSNHR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s molecular structure consists of a cyclohexyl group attached to a 1,2,4-triazole ring. The triazole moiety imparts unique properties and potential applications . Refer to the InChI code for the exact arrangement of atoms.

Scientific Research Applications

1,2,4-Triazoles, including derivatives such as 1-cyclohexyl-1H-1,2,4-triazol-3-amine, are a class of heterocyclic compounds that have attracted significant attention in various fields of scientific research due to their diverse biological activities and applications in fine organic synthesis. These compounds serve as raw materials in the industry for producing agricultural products, pharmaceuticals, dyes, and high-energy materials, among others. Their applications span across agriculture, medicine, analytical chemistry, and material science, showcasing their versatility and importance in scientific research.

Applications in Agriculture and Medicine

3- and 4-substituted amino-1,2,4-triazoles are widely used in agriculture for the production of plant protection products such as insecticides, fungicides, and plant growth regulators. These compounds contribute to the mass production of various agricultural aids, demonstrating their significant impact on improving crop yields and controlling pests. In the medical field, amino-1,2,4-triazoles are instrumental in producing drugs with antimicrobial, anti-ischemic, and membrane-stabilizing effects. Drugs like furazonal, which is effective against bacteria like Staphylococcus aureus and salmonellosis, and cardiotril, a cardiological drug, are notable examples illustrating the medical relevance of 1,2,4-triazole derivatives (Nazarov et al., 2021).

Role in Synthesis and Drug Development

1,2,4-Triazoles serve as key scaffolds in the synthesis of new drugs, highlighting their importance in drug discovery and development. The versatility of these compounds allows for structural variations, leading to the creation of new drugs with a broad range of biological activities. The development of novel 1,2,4-triazole derivatives through various synthetic routes, including green chemistry and eco-friendly procedures, further underscores their significance in advancing pharmaceutical research and developing new therapeutic agents (Kaushik et al., 2019); (de Souza et al., 2019).

Advancements in Material Science

The applications of 1,2,4-triazoles extend into material science, where they are used in the production of heat-resistant polymers, products with fluorescent properties, and ionic liquids. These materials find applications in biotechnology, energy, and chemistry, showcasing the broad applicability and potential of 1,2,4-triazole derivatives in developing new materials with enhanced properties and functionalities (Parchenko, 2019).

Mechanism of Action

Target of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The mode of action involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .

Pharmacokinetics

Its molecular weight of 16623 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Some related compounds have shown cytotoxic activities against tumor cell lines , suggesting potential anticancer activity.

Action Environment

Its storage temperature is room temperature , suggesting that it is stable under normal environmental conditions.

Future Directions

Remember to consult relevant peer-reviewed papers and technical documents for in-depth insights into this compound’s properties and applications . If you need further assistance or have specific questions, feel free to ask! 😊

Properties

IUPAC Name

1-cyclohexyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-8-10-6-12(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADFJARZQWSNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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